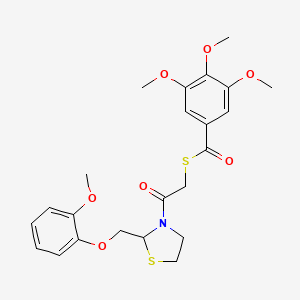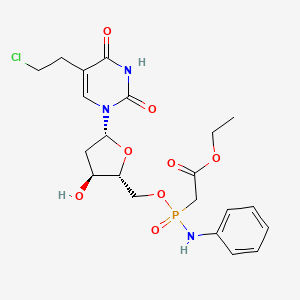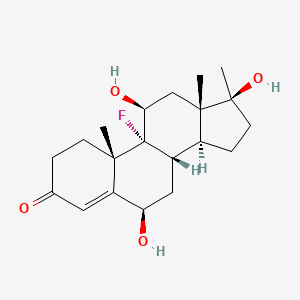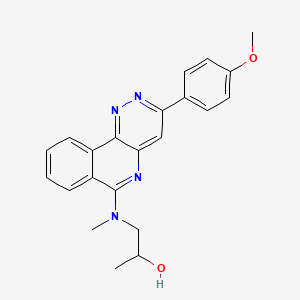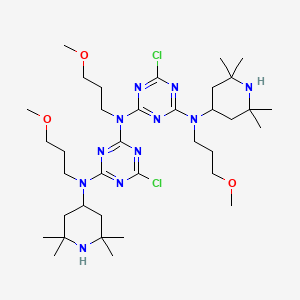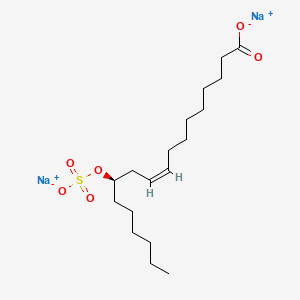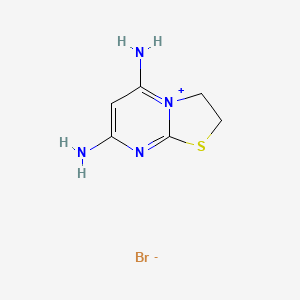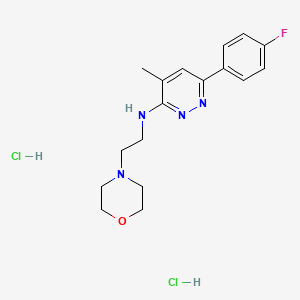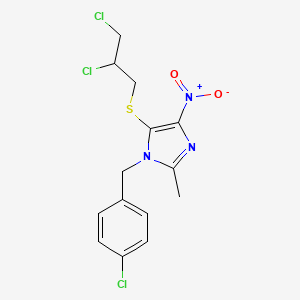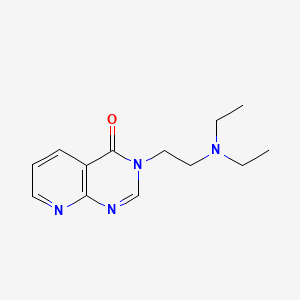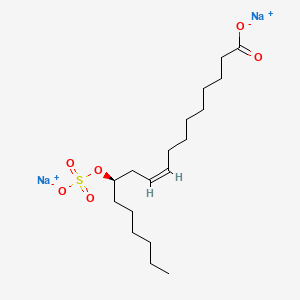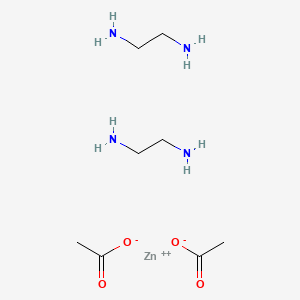
Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate is an organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with ethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dihydro-2,4-dimethyl-5-methoxy-3-furancarboxylate
- Ethyl 4,5-dihydro-2,4-dimethyl-3-furancarboxylate
- Ethyl 4,5-dihydro-2,4-dimethyl-5-hydroxy-3-furancarboxylate
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
124186-12-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-methoxy-3,5-dimethyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)8-6(2)10(12-4)14-7(8)3/h6,10H,5H2,1-4H3 |
InChI Key |
SKLDKBXYRHEONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(C1C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


